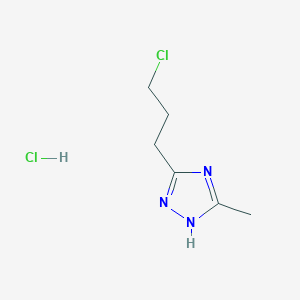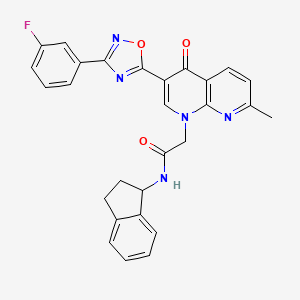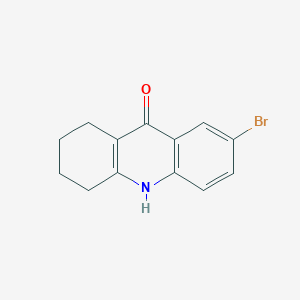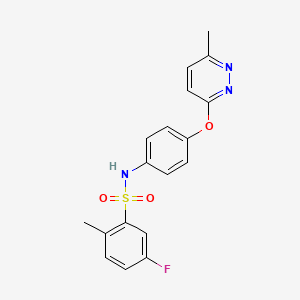
3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropyltrimethoxysilane (CPTMS) is an organo-silane that forms a self-assembled monolayer (SAMs) and facilitates the surface modification of different bio-and nano-materials . It’s used in laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 3-Chloropropyltrimethoxysilane can involve different methods including the Grignard reaction of 3-chloropropyltriethoxysilane and its subsequent amination to produce 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes. Another approach is the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane to synthesize (3-(tert-butylperoxy)propyl)trimethoxysilane, which acts as both a coupling agent and initiator for polymerization.Molecular Structure Analysis
3-Chloropropyltrimethoxysilane’s molecular structure is crucial for its reactivity and applications. It contains a chloropropyl group attached to a trimethoxysilane moiety, allowing for versatile chemical reactions due to the presence of both reactive chloro and methoxy groups .Chemical Reactions Analysis
One of the primary reactions of 3-Chloropropyltrimethoxysilane is its ammonolysis to (3-aminopropyl)trimethoxysilane, which is influenced by factors such as temperature, reaction time, and the molar ratio of ammonia.Physical And Chemical Properties Analysis
The physical properties of 3-Chloropropyltrimethoxysilane, including its solubility, boiling point, and viscosity, are essential for its handling and application in various chemical processes. The chemical reactivity of 3-Chloropropyltrimethoxysilane, such as its ability to undergo hydrolysis, condensation, and its role in cross-linking reactions, is a critical aspect of its application in materials science.Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and others, have been extensively studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel in acidic media, including hydrochloric and sulfuric acid solutions. The inhibition efficiency can reach up to 99%, depending on the concentration and specific conditions. The adsorption of these inhibitors on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and efficient binding mechanism. This property is crucial for extending the lifespan of metal components in industrial applications (Lagrenée et al., 2002; Bentiss et al., 2007).
Antifungal Applications
A novel potential antifungal compound from the 1,2,4-triazole class was synthesized and characterized for its solubility and thermodynamics in biologically relevant solvents. This compound exhibited poor solubility in buffer solutions and hexane but showed better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media. Such properties are essential for developing effective antifungal treatments (Volkova et al., 2020).
Synthesis and Characterization
The synthesis of triazole derivatives has been a subject of interest due to their potential applications in various fields. For instance, the synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system highlights the importance of environmentally friendly protocols in chemical synthesis. These compounds have shown applications ranging from medicinal chemistry to materials science, demonstrating the versatility of triazole derivatives (Singh et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRDWIUEPAWPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2770739.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)
![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)

![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)
![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)